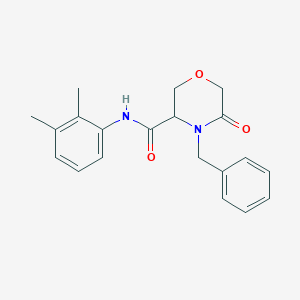

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLILHZDFAVILGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride for nucleophilic substitution, aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The morpholine derivatives have shown promise in inducing apoptosis and inhibiting cell proliferation, suggesting that 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide may also possess anticancer properties. For instance, studies have highlighted the efficacy of morpholine derivatives against breast and lung cancer cell lines, indicating a potential pathway for further exploration of this compound's therapeutic applications.

- Antimicrobial Properties: Initial investigations into the compound's biological activity have suggested it may exhibit antimicrobial effects. This could be particularly relevant in the development of new antibiotics or antifungal agents, as resistance to existing drugs continues to rise globally.

Chemical Biology

Mechanism of Action:

The mechanism through which 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide exerts its biological effects likely involves interactions with specific enzymes or receptors. The morpholine and carboxamide groups may facilitate binding to target proteins involved in critical metabolic pathways, potentially modulating their activity and influencing cellular processes.

Research and Development

Building Block for Synthesis:

This compound serves as a valuable building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules with tailored properties. This is particularly useful in drug discovery, where slight changes in molecular structure can significantly affect biological activity and potency.

In Vitro Studies

Several studies have demonstrated the compound's potential through in vitro assays:

- Cytotoxicity Assays: In vitro tests on cancer cell lines showed that derivatives similar to 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide exhibited significant cytotoxicity, indicating its potential as an anticancer agent.

- Enzyme Inhibition Studies: Preliminary findings suggest that this compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Replacement of the carboxamide with a carboxylic acid (BP 2093) decreases logP, favoring aqueous solubility but limiting passive diffusion .

Pharmacokinetic Considerations :

- Ester-containing compounds (e.g., 1092829-84-9) may act as prodrugs, requiring enzymatic hydrolysis for activation, unlike the stable carboxamide group in the target compound .

Biological Activity

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound belonging to the morpholine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide is CHNO, with a molecular weight of approximately 338.41 g/mol. The compound features a morpholine ring substituted with a benzyl group and a dimethylphenyl moiety, contributing to its unique biological properties .

The mechanism of action of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide involves interactions with specific biological targets, potentially modulating enzyme activity or receptor binding. Morpholine derivatives have been shown to influence pathways associated with cell proliferation and apoptosis, indicating their potential role in cancer therapeutics.

Key Pathways Affected

- Enzyme Modulation : The compound may bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor Interaction : It could interact with various receptors, impacting signal transduction pathways.

Biological Activity

Research indicates that 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell growth and inducing apoptosis.

In Vitro Studies

In vitro evaluations have demonstrated the compound's ability to inhibit the proliferation of specific cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer | 12.5 | Inhibition of growth |

| Lung Cancer | 15.0 | Induction of apoptosis |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on various cancer cell lines revealed that 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reagents like EDC·HCl and HOBt for amide bond formation, as demonstrated in similar morpholine-carboxamide syntheses . Optimize solvent systems (e.g., DMF or THF) and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. For morpholine ring formation, consider cyclization under basic conditions (e.g., NaH or K₂CO₃) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm), morpholine oxygen (δ 3.5–4.0 ppm), and dimethylphenyl protons (δ 2.2–2.5 ppm) .

- HPLC/MS : Confirm molecular weight (C₂₁H₂₂N₂O₃: ~350.4 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (MIC values against S. aureus and E. coli) . For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM). Include controls (e.g., cisplatin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology : Cross-validate results using orthogonal assays. For example, if cytotoxicity in MTT assays conflicts with apoptosis markers (e.g., caspase-3/7), perform flow cytometry for Annexin V/PI staining. Adjust for solvent interference (e.g., DMSO <0.1%) and confirm compound stability under assay conditions via LC-MS .

Q. What computational approaches aid in elucidating the compound’s mechanism of action?

- Methodology :

- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling : Correlate substituent modifications (e.g., benzyl vs. phenyl groups) with activity trends from screening data .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (20–80°C), catalyst loading (0.1–1.0 eq.), and reaction time (12–48 hrs) to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors) and adjust protecting groups (e.g., Boc for amines) to suppress side reactions .

Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.